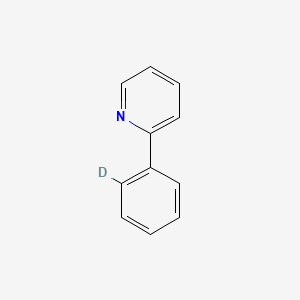

2-(2-Deuteriophenyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9N |

|---|---|

Molecular Weight |

156.20 g/mol |

IUPAC Name |

2-(2-deuteriophenyl)pyridine |

InChI |

InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i6D |

InChI Key |

VQGHOUODWALEFC-RAMDWTOOSA-N |

Isomeric SMILES |

[2H]C1=C(C=CC=C1)C2=CC=CC=N2 |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Deuteriophenyl Pyridine and Analogues

Direct C–H Deuteration Strategies for Aromatic Systems

Direct C-H deuteration has emerged as the most efficient and atom-economical approach for the synthesis of deuterated aromatic compounds, avoiding the need for pre-functionalized substrates. These methods can be broadly categorized into transition metal-catalyzed processes and base-mediated hydrogen isotope exchange (HIE).

Transition Metal-Catalyzed C–H Deuteration

Transition metal catalysts offer a powerful toolkit for the selective activation and deuteration of otherwise inert C-H bonds. The pyridine (B92270) nitrogen atom in 2-phenylpyridine (B120327) acts as a directing group, guiding the metal catalyst to the ortho C-H bonds of the phenyl ring, thus enabling high regioselectivity.

Iridium complexes have proven to be exceptionally effective for the ortho-selective deuteration of substrates containing directing groups. uni-rostock.de For 2-phenylpyridine, iridium catalysts can facilitate the exchange of hydrogen for deuterium (B1214612) at the C-H bonds ortho to the pyridyl group. rsc.org The mechanism of iridium-catalyzed HIE reactions is well-studied and typically involves the formation of a cyclometalated intermediate. uni-rostock.de The choice of iridium catalyst and reaction conditions can significantly influence the efficiency and selectivity of the deuteration process.

Kinetic studies on the iridium-catalyzed hydrogen isotope exchange (HIE) of 2-phenylpyridine have revealed that it behaves differently from many other substrates. d-nb.info It has been suggested that for 2-phenylpyridine, there are typically two labeling events per single binding event with the catalyst, leading to the direct formation of the d2-isotopologue. d-nb.info The addition of a base, such as sodium methoxide (B1231860) (NaOMe), has been shown to dramatically enhance the efficiency of the iridium-catalyzed deuteration of N-heterocycles, including 2-phenylpyridine. acs.org

| Catalyst | Deuterium Source | Base | Solvent | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|---|---|

| [IrCl(COD)(IMes)] | Methanol-d4/H2 (3 bar) | NaOMe | Methanol-d4 | - | - | >90% at ortho positions | acs.org |

| [Ir(COD)(IMes)(PPh3)][BArF24] | D2 gas | None | CDCl3 | 50 | - | Kinetic studies performed |

Palladium catalysts are widely used for C-H activation and functionalization reactions of 2-phenylpyridine. rsc.orgnih.gov While a vast body of literature exists on palladium-catalyzed reactions such as arylation, acylation, and hydroxylation at the ortho-position of 2-phenylpyridine, specific examples detailing direct C-H deuteration are less common. nih.govnih.gov

In principle, the palladacycle intermediate formed by the reaction of 2-phenylpyridine with a palladium(II) salt can be quenched with a deuterium source to afford the deuterated product. However, reports indicate that the ortho-deuteration of 2-phenylpyridine using palladium catalysts can be challenging. For instance, the reaction of 2-phenylpyridine with a palladium catalyst in the presence of [D4]acetic acid without a base resulted in only trace amounts of the desired deuterated product. dntb.gov.ua This suggests that the conditions for effective palladium-catalyzed deuteration of this specific substrate require careful optimization. A review of palladium-catalyzed C-H activation of 2-phenylpyridines highlights its importance in various functionalization reactions, which conceptually includes deuteration, though detailed protocols for the latter are sparse. rsc.org

| Catalyst | Deuterium Source | Base | Solvent | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|---|---|

| PdCl2 (10 mol%) | [D4]acetic acid | None | - | - | - | Trace amounts | dntb.gov.ua |

Base-Mediated Hydrogen Isotope Exchange (HIE)

Base-mediated hydrogen isotope exchange provides a transition-metal-free pathway for the deuteration of aromatic systems. The regioselectivity of this method is governed by the acidity of the C-H bonds, which can be influenced by the electronic properties of the substrate.

A notable development in the deuteration of N-heteroarenes is the use of a base to achieve deuteration at positions remote from the heteroatom. For 2-phenylpyridine, treatment with potassium tert-butoxide (KOtBu) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) leads to selective deuterium incorporation at the meta and para positions of the pyridine ring. d-nb.inforesearchgate.netresearchgate.net This method is complementary to transition metal-catalyzed approaches that typically favor ortho-deuteration. rsc.org

Mechanistic studies, including DFT calculations, suggest that this reaction proceeds through the deprotonation of the substrate by the dimsyl anion, which is generated in situ from DMSO-d6 and KOtBu. d-nb.inforesearchgate.net The thermodynamic stability of the resulting heterocyclic anions determines the regioselectivity of the deuteration. d-nb.inforesearchgate.net

| Base | Deuterium Source | Temperature (°C) | Time (h) | Deuterium Incorporation (%) | Reference |

|---|---|---|---|---|---|

| KOtBu (1 equiv) | DMSO-d6 | 100 | 4 | >90% at positions 3, 4, and 5 | rsc.org |

| KOtBu (1 equiv) | DMSO-d6 | 90 | 16 | High incorporation at distal positions | researchgate.net |

Achieving site-selectivity in the deuteration of pyridine scaffolds is crucial for many applications. While base-mediated methods with KOtBu/DMSO-d6 show a preference for remote positions, other strategies are being explored to target specific sites. d-nb.inforesearchgate.netresearchgate.net For instance, the use of a temporary directing group at the para-position of the pyridine ring has been investigated to block this site and enhance deuteration at the meta-positions. rsc.org

Furthermore, the choice of base and deuterium source can be critical. While KOtBu in DMSO-d6 is effective for remote deuteration, other systems like barium oxide with deuterium gas have been reported for the selective deuteration of pyridine at the α-position. researchgate.net The development of a diverse toolkit of deuteration methods allows for the tailored synthesis of specifically labeled pyridine derivatives. researchgate.net

Transition Metal-Free Deuteration Methodologies (e.g., BaO Catalysis)

Recent advancements have led to effective transition-metal-free methods for the deuteration of N-heteroarenes, offering alternatives to traditional metal-catalyzed reactions. researchgate.netresearchgate.net A notable strategy involves base-mediated hydrogen isotope exchange (HIE). For 2-phenylpyridine, the use of potassium tert-butoxide (KOtBu) as a base in deuterated dimethyl sulfoxide (DMSO-d6) as the deuterium source has been shown to be particularly effective for deuteration at positions remote from the nitrogen atom. d-nb.inforesearchgate.net

Under these conditions, significant deuterium incorporation occurs at positions 3, 4, and 5 of the pyridine ring. rsc.org Mechanistic studies suggest that the reaction proceeds through the deprotonation of the substrate by the dimsyl anion, which is generated in situ from DMSO-d6. researchgate.netd-nb.info The thermodynamic stability of the resulting heterocyclic anions dictates the degree and distribution of deuterium. researchgate.net The reaction is highly specific to the base and solvent system; replacing KOtBu with other bases like NaOtBu or LiOtBu, or using other deuterated solvents such as D₂O or acetone-d₆, significantly diminishes or completely halts the reaction. d-nb.inforesearchgate.net

While much of the base-mediated research has focused on alkali-metal bases, other metal oxides have been explored. Barium oxide (BaO), for instance, has been reported as an efficient, transition-metal-free catalyst for the D/H exchange reaction between pyridine and D₂ gas, enabling selective deuteration at the α-position (C2 and C6) of the pyridine ring. researchgate.net Another method involves the selective ortho-deuteration of N-heterocycles by first converting them to their N-oxides, which increases the acidity at the ortho-position and facilitates deprotonation. researchgate.netresearchgate.net

Table 1: Optimization of Base-Mediated Deuteration of 2-Phenylpyridine

| Entry | Variation from Standard Conditions* | Deuterium Incorporation at Pyridine Ring Positions (%) | Deuterium Incorporation at Phenyl Ring Positions (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | None | D(3/4/5): 86, D(6): 23 | <10 | 83 | d-nb.info |

| 2 | DMSO-d₆ as solvent, 2nd cycle | D(3/4/5): 98, D(6): 12 | 15 | N/A | d-nb.info |

| 3 | D₂O as solvent | <10 | <10 | N/A | d-nb.info |

| 4 | Acetone-d₆ as solvent | <10 | <10 | N/A | d-nb.info |

| 5 | NaOtBu as base | <10 | <10 | N/A | d-nb.info |

| 6 | KOH as base | D(3/4/5): 43, D(6): 16 | <10 | N/A | d-nb.info |

*Standard Conditions: 2-phenylpyridine (0.5 mmol), KOtBu (1 eq.), DMSO-d₆, 90°C, 16h. Data extracted from a study by Beller et al. d-nb.info

Acid-Catalyzed Hydrogen-Deuterium Exchange

Acid-catalyzed hydrogen-deuterium (H-D) exchange provides another pathway for deuteration, often requiring elevated temperatures. The exchange mechanism typically involves electrophilic substitution on the protonated form of the heterocyclic ring. Studies have shown that in neutral D₂O at high temperatures (250-300°C), 2-phenylpyridine undergoes H-D exchange. cdnsciencepub.com The position of the exchange is sensitive to the conditions. In neutral D₂O, exchange occurs at all positions, whereas in acidic media (e.g., 1% acid in D₂O), deuteration is observed selectively at the positions alpha to the pyridine nitrogen (C6). cdnsciencepub.com At even higher temperatures (300°C) in acidic media, exchange on the phenyl ring can also occur. cdnsciencepub.com

The reactivity of pyridine derivatives in H-D exchange is linked to the positive charge on the nitrogen atom; a greater positive charge facilitates proton exchange. rsc.org For instance, N-methylpyridinium salts readily exchange their α-protons (H-2 and H-6) in D₂O at 130°C, and pyridine N-oxide exchanges at these positions under milder conditions (D₂O at 180°C) than pyridine itself, which requires more drastic conditions (10% NaOD at 200°C). rsc.org These findings underscore that the electronic properties of the pyridine ring, modulated by N-oxidation or N-alkylation, are key to enabling H-D exchange under acidic or quasi-neutral conditions.

Deuteration via Precursor Modification and Cyclization/Coupling

Strategies Involving Zincke Imine Intermediates for Pyridine Ring Deuteration

A sophisticated strategy for isotopically labeling pyridines, including deuteration, involves the ring-opening of a pyridine to a Zincke imine intermediate followed by ring-closure. This method is particularly powerful for introducing isotopes within the heterocyclic ring itself, a task that is challenging via other methods. nih.govchemrxiv.org

The process begins with the activation of a 2-substituted pyridine, such as 2-phenylpyridine, with triflic anhydride (B1165640) (Tf₂O), followed by ring-opening with an amine like dibenzylamine (B1670424) to form an NTf-Zincke imine. nih.gov This intermediate is a key juncture; its electron-rich C3 and C5 positions are susceptible to deuteration upon treatment with a deuterium source prior to the final ring-closing step. nih.govnih.gov Subsequent ring-closure, typically effected with an ammonia (B1221849) source, re-forms the pyridine ring, now bearing deuterium atoms at the C3 and C5 positions. nih.govacs.org This technique allows for the production of M+2 and M+3 isotopologs of pyridines, which are valuable in analytical studies. nih.gov The methodology is robust, tolerating various functional groups and substitution patterns on the pyridine ring. chemrxiv.orgthieme-connect.com

Cross-Coupling Reactions Utilizing Deuterated Precursors for Phenylpyridine Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are a cornerstone of modern organic synthesis and provide a direct route to 2-phenylpyridine and its analogs. nih.gov This strategy can be readily adapted to synthesize specifically deuterated compounds by using an isotopically labeled precursor.

To synthesize 2-(2-deuteriophenyl)pyridine, a common approach involves the coupling of a deuterated aryl boronic acid with a halogenated pyridine. For example, the Suzuki-Miyaura coupling of 2-bromopyridine (B144113) with (2-deuteriophenyl)boronic acid, in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base, yields the desired this compound. This method offers high regioselectivity, as the deuterium atom is precisely placed on the phenyl ring prior to the C-C bond formation. The kinetic isotope effect (KIE) for C-H bond activation in related reactions has been investigated using 2-(o-deuteriophenyl)pyridine, confirming that C-H bond cleavage is not the rate-determining step in certain palladium-catalyzed arylations. thieme-connect.com

Optimization of Deuteration Conditions and Efficiency

Solvent Effects on Deuterium Incorporation

The choice of solvent is a critical parameter that profoundly influences the efficiency and selectivity of deuteration reactions. In base-mediated HIE of 2-phenylpyridine, DMSO-d₆ often serves as both the solvent and the deuterium source. d-nb.info Its effectiveness is tied to its ability to generate the dimsyl anion in the presence of a strong base like KOtBu, which acts as the active deprotonating agent. researchgate.net

Catalyst and Reagent Stoichiometry for Enhanced Selectivity

The selective synthesis of this compound, where a deuterium atom is precisely installed at the ortho-position of the phenyl ring, is highly dependent on the stoichiometry of the catalyst and other reagents. Control over these parameters is crucial for maximizing the yield of the desired mono-deuterated product while minimizing undesired side reactions, such as multiple deuterations or deuteration at other positions. The primary method for this transformation is the direct C-H activation and subsequent hydrogen isotope exchange (HIE), often facilitated by transition metal catalysts. acs.orgnih.gov

Iridium-based catalysts have proven particularly effective for ortho-directed HIE reactions. acs.org The stoichiometry of the iridium catalyst, typically used in catalytic amounts (mol %), significantly influences the efficiency of the deuteration process. Research has shown that variations in catalyst loading can affect both the rate and the level of deuterium incorporation. For instance, in a study utilizing [Ir(COD)(OMe)]₂ as a pre-catalyst, a loading of 2.5 mol % was found to be effective for the deuteration of 2-phenylpyridine under 1 bar of deuterium gas. researchgate.net The choice of catalyst and its associated ligands is as critical as its concentration. Different iridium complexes exhibit varying levels of activity and selectivity, which can be attributed to the electronic and steric properties of the ligands attached to the metal center. acs.orgchemrxiv.org

A comparative study on the deuteration of 2-phenylpyridine highlights the impact of different iridium catalysts on the outcome. The data reveals that the choice of catalyst, even at the same molar percentage, leads to different levels of deuterium incorporation.

Table 1: Comparison of Iridium Catalysts for the Deuteration of 2-Phenylpyridine Reaction conditions: 2.5 mol % of catalyst, 0.2 mmol of 2-phenylpyridine in THF (0.1 M) at 55 °C under 1 bar of D₂ gas for 16 hours.

| Catalyst | Deuterium Incorporation (%) |

| [Ir(COD)(OMe)]₂ | 95 |

| [Ir(COD)Cl]₂ | 63 |

| Ir(acac)(COD) | 25 |

| [Ir(IMes)(COD)Cl] | 80 |

| Source: Adapted from research findings on iridium-catalyzed hydrogen isotope labeling. researchgate.net |

Beyond the catalyst itself, the stoichiometry of other reagents, such as co-catalysts and additives, plays a pivotal role. In some systems, particularly those involving palladium catalysis, silver salts are often used as stoichiometric additives. ucl.ac.uk While initially thought to act merely as halide scavengers, studies have shown that phosphine-ligated silver(I) carboxylates can themselves be active species in C-H activation. ucl.ac.uk The ratio of the phosphine (B1218219) ligand to the silver salt can determine the active catalytic species and, consequently, the rate and efficiency of deuteration. For example, experiments on H/D exchange showed a dramatic increase in deuteration from 5% to 75% when a 1:1 stoichiometry of PPh₃ and AdCO₂Ag was employed, demonstrating the crucial role of the ligated silver complex. ucl.ac.uk

Kinetic studies provide further insight into how stoichiometry governs selectivity between mono-deuteration (d₁) and multiple deuterations (d₂, d₃, etc.). For 2-phenylpyridine, analysis of isotopologue distribution over time shows that the levels of both d₁ and d₂ species increase as the reaction progresses, with the d₂-isotopologue sometimes growing slightly faster. chemrxiv.org This suggests that for certain catalytic systems, there can be two labeling events per substrate binding event. chemrxiv.org Adjusting reagent concentrations and catalyst-substrate ratios can therefore be used to favor the formation of the desired this compound (a d₁ product).

Silver-catalyzed systems have also been developed for selective C-H bond deuteration. The efficiency of these catalysts is highly dependent on the choice of ligand and the stoichiometry between the silver salt and the ligand. Research on the deuteration of thiophene (B33073) using a silver carbonate catalyst showed that the isotopic incorporation could be significantly enhanced by the addition of specific phosphine ligands.

Table 2: Effect of Ligand Stoichiometry on Silver-Catalyzed Deuteration of Thiophene Reaction conditions: Ag₂CO₃ (2.5 mol %), Ligand (5 mol %), in CH₃OD at 40 °C for 8 hours.

| Ligand | Isotopic Incorporation (%) |

| PPh₃ | 54 |

| PCy₃ | 69 |

| P(o-tol)₃ | 72 |

| JohnPhos | 95 |

| Source: Data derived from studies on site-selective silver-catalyzed C–H bond deuteration. nih.gov |

This demonstrates that a 2:1 ligand-to-silver-catalyst ratio (5 mol % ligand to 2.5 mol % Ag₂CO₃) is effective. The electron-rich JohnPhos ligand provided the highest level of deuteration, indicating that both the ligand's electronic properties and its stoichiometry relative to the metal center are critical for achieving high selectivity and efficiency. nih.gov

Mechanistic Investigations and Kinetic Isotope Effects

Elucidation of Deuteration Reaction Mechanisms

The introduction of deuterium (B1214612) into molecules like 2-phenylpyridine (B120327) is a cornerstone for mechanistic studies. Understanding how this process occurs, whether through base-catalyzed or transition metal-catalyzed methods, is fundamental to controlling and optimizing chemical transformations.

Base-catalyzed hydrogen-deuterium (H-D) exchange reactions provide a metal-free approach to deuteration. In these processes, a strong base is employed to deprotonate a C-H bond, generating a carbanion that can then be quenched by a deuterium source.

Research has shown that the combination of a base like potassium tert-butoxide (KOtBu) and a deuterated solvent such as dimethyl sulfoxide-d6 (DMSO-d6) can effectively deuterate N-heteroarenes. researchgate.net Mechanistic studies, combining experimental and computational approaches, indicate that the reaction proceeds through the deprotonation of the substrate by the dimsyl anion, which is formed in situ. researchgate.netd-nb.info The thermodynamic stability of the resulting heterocyclic anions plays a crucial role in determining the regioselectivity and the extent of deuterium incorporation. researchgate.net For 2-phenylpyridine, kinetic analysis has revealed that the most stable anion is the first to be deuterated. d-nb.info

In a related approach, the N-oxide of 2-phenylpyridine can undergo selective ortho-deuteration at room temperature. researchgate.net This enhanced reactivity is attributed to the increased acidity of the ortho-protons, facilitating deprotonation by the dimsyl anion. researchgate.net The choice of the alkali-metal base can also influence the reaction, with heavier alkali-metal amides showing higher reactivity at room temperature. researchgate.net However, their lower thermal stability often makes sodium bases the preferred reagents for hydrogen isotope exchange (HIE) processes. researchgate.net

The role of the cation in these base-mediated reactions is also significant. The sequestration of potassium ions using 18-crown-6 (B118740) has been shown to decrease the efficiency of the deuteration of 2-phenylpyridine, highlighting the cation's involvement in the transformation. d-nb.info

Transition metal catalysis offers a powerful and versatile alternative for H-D exchange reactions, often proceeding under milder conditions than base-catalyzed methods. researchgate.net These reactions typically involve a series of elementary steps, including C-H activation, oxidative addition, and reductive elimination.

Iridium complexes have been extensively studied for directed H-D exchange. For instance, an air-stable iridium catalyst, [IrCl(COD)(IMes)], in the presence of H₂ and methanol-d₄, can deuterate N-heterocycles. The addition of a base like sodium methoxide (B1231860) (NaOMe) significantly enhances the efficiency of this process. acs.org The mechanism involves the initial exchange of hydride with the deuterium from the solvent to form Ir-D bonds. acs.org This is followed by C-H bond activation, which is facilitated by the directing group (the pyridine (B92270) nitrogen in 2-phenylpyridine), leading to the formation of a C-D bond through a σ-bond-assisted metathesis process. acs.org

Similarly, Cp*Co catalysts have been employed for directed hydrogen isotope exchange. chemrxiv.org Investigations into the deuteration of 2-phenylpyridine using these catalysts have shown that the choice of deuterium source (e.g., D₂O vs. CD₃OD) can be substrate-dependent. chemrxiv.org The reaction tolerates a wide range of functional groups on the 2-phenylpyridine scaffold. chemrxiv.org

Palladium-catalyzed reactions also provide a route to deuterated 2-phenylpyridine derivatives. Mechanistic studies on the palladium-catalyzed ortho-arylation of 2-phenylpyridine suggest the formation of a palladacycle intermediate through C-H bond activation. thieme-connect.com This intermediate then undergoes further reaction steps. Kinetic isotope effect studies in these systems can help determine if the C-H bond cleavage is the rate-determining step. thieme-connect.com

The formation of organometallic intermediates arising from C-H activation is a key aspect of these catalytic cycles. acs.org The ability to isolate and characterize these intermediates provides direct evidence for the proposed mechanisms. For example, in iridium-catalyzed reactions of 2-phenylpyridine, various iridium(III) complexes resulting from the binding and activation of the substrate have been identified. acs.org

Application of Deuterium Kinetic Isotope Effects (DKIEs) in Reaction Mechanism Studies

The deuterium kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. wikipedia.org It is defined as the ratio of the rate constant of a reaction with a light isotope (kH) to the rate constant of the same reaction with a heavy isotope (kD). By measuring the KIE, researchers can gain insights into the transition state of the rate-determining step.

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. princeton.edupkusz.edu.cn The magnitude of the primary KIE for C-H/C-D bond cleavage is typically in the range of 2 to 7 at room temperature. libretexts.org A significant primary KIE provides strong evidence that C-H bond cleavage is involved in the rate-limiting step.

In the context of 2-(2-deuteriophenyl)pyridine, a primary KIE would be expected in reactions where the ortho C-D bond is cleaved in the slowest step. For example, in a study of the palladium-catalyzed ortho-arylation of 2-phenylpyridine, a KIE (kH/kD) of 1.09 was observed when using 2-(o-deuteriophenyl)pyridine. thieme-connect.com This small value suggests that the C-H bond cleavage is not the rate-determining step in that particular catalytic cycle. thieme-connect.com In contrast, a significant primary KIE would point towards a mechanism where C-H activation is the kinetically most significant step.

The interpretation of primary KIEs also depends on the nature of the transition state. gmu.edu A linear and symmetric transition state for proton transfer generally leads to a larger KIE, while non-linear or asymmetric transition states result in smaller values. princeton.edu

Secondary KIEs occur when the isotopically labeled bond is not broken or formed in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org One common source of secondary KIEs is a change in the hybridization of the carbon atom bonded to the deuterium.

For instance, if the hybridization of the ortho-carbon in this compound changes from sp² to sp³ in the transition state of the rate-determining step, an inverse secondary KIE (kH/kD < 1) would be expected. wikipedia.org Conversely, a change from sp³ to sp² hybridization typically results in a normal secondary KIE (kH/kD > 1). wikipedia.org These effects arise from changes in the vibrational frequencies of the C-H/C-D bending modes as the hybridization changes.

Kinetic isotope effects can be measured through intermolecular or intramolecular competition experiments. pkusz.edu.cn In an intermolecular experiment, the rates of reaction for the undeuterated and deuterated substrates are measured in separate experiments. In an intramolecular experiment, a substrate containing both protium (B1232500) and deuterium at equivalent positions is used, and the product distribution is analyzed.

Intramolecular KIE measurements are often more precise as they eliminate variations in reaction conditions between separate runs. For a reaction involving this compound, an intramolecular experiment could be designed if the molecule possessed another equivalent site for reaction.

The analysis of both intermolecular and intramolecular DKIEs can provide detailed insights into the rate-determining step. For example, in the ruthenium-catalyzed reactions of 2-phenylpyridine, the observation of a slow incorporation of deuterium from deuterated acetic acid suggested the reversibility of the C-H bond activation/deprotonation step. researchgate.net The magnitude and nature (primary or secondary) of the KIE can help to distinguish between different proposed mechanisms, such as a concerted metalation-deprotonation (CMD) mechanism versus a stepwise process. researchgate.net

Solvent Kinetic Isotope Effects in Pyridine-Catalyzed Systems

Solvent kinetic isotope effects (SKIEs), observed when a reaction is conducted in a deuterated solvent (e.g., D₂O instead of H₂O), provide insight into the role of the solvent and exchangeable protons in a reaction mechanism. nih.gov In pyridine-catalyzed systems, the solvent can participate in proton transfer steps, and changing the isotopic composition of the solvent can modulate the reaction rate.

A study on the pyridine-catalyzed iodination of 2-nitropropane (B154153) in various solvents, including H₂O, D₂O, methanol (B129727) (CH₃OH), and deuterated methanol (CH₃OD), demonstrated a slight and nearly identical solvent kinetic isotope effect (kH/kD ≈ 1.05) in both aqueous and methanolic media. rsc.org This small normal SKIE suggests that proton transfer from the substrate to the pyridine catalyst is part of the reaction mechanism, but the effect is modest. rsc.org The observation ruled out the hypothesis that large differences in SKIEs for related reactions were due to a general solvent property rather than specific chemical interactions. rsc.org While this study does not directly involve this compound, it illustrates the principles of SKIEs in a pyridine-catalyzed proton transfer, a fundamental step often preceding or involved in C-H activation processes. The interpretation of SKIEs can be complex, as they may reflect a combination of factors, including changes in pKa values of substrates and catalysts, viscosity differences between H₂O and D₂O, and the involvement of multiple protons in the transition state. nih.gov

Computational Mechanistic Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the detailed mechanisms of reactions involving 2-phenylpyridine and its deuterated analogue. These studies allow for the characterization of transition states, intermediates, and entire reaction energy profiles that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies of Transition States and Reaction Pathways

DFT calculations have been extensively applied to investigate the C-H (or C-D) activation of 2-phenylpyridine, a critical step in many of its functionalization reactions. These studies have provided detailed insights into the transition states and the influence of different catalysts and conditions.

Palladium-Catalyzed C-H Activation: DFT studies on palladium-catalyzed C-H activation have revealed multiple possible mechanisms. For instance, with a mononuclear Pd(OAc)₂ catalyst, the reaction is proposed to proceed via an inner-shell proton-abstraction mechanism. In contrast, a binuclear Pd₂(μ-OAc)₄ catalyst favors an outer-shell proton-abstraction pathway. rsc.org The calculated rate-determining free-energy barriers for these two pathways are very close, at 24.2 and 24.8 kcal/mol, respectively. rsc.org Further investigations into the palladium-catalyzed ortho-arylation of 2-phenylpyridine indicated a small kinetic isotope effect (kH/kD) of 1.09, suggesting that the C-H bond cleavage is not the rate-determining step in that specific catalytic cycle. thieme-connect.com

Ruthenium, Rhodium, and Copper-Catalyzed Systems: The mechanism of C-H activation is also highly dependent on the metal catalyst employed.

Rhodium: In Rh(III)-catalyzed oxidative coupling reactions, DFT calculations show that C-H activation can proceed through a heteroatom-directed process involving a carboxylate-assisted mechanism. acs.org For the reaction of 2-phenylpyridine with 2H-azirines, the C-H activation via a concerted metalation-deprotonation (CMD) step was found to have a relatively low energy barrier of 17.6 kcal/mol. nih.gov An experimental KIE of kH/kD = 3.13 in this system further supported that the C-H cleavage is involved in the rate-determining step. nih.gov

Copper: The C-H activation of 2-phenylpyridine catalyzed by copper(II) carboxylates has also been studied using a combination of mass spectrometry and DFT calculations. rsc.orgnih.gov These studies suggest a concerted mechanism where the pre-formation of the carbon-metal bond is a key factor. rsc.org

The following table summarizes key findings from DFT studies on the transition states of C-H activation in 2-phenylpyridine.

Free Energy Profiles for Deuteration and Subsequent Reactions

DFT calculations are crucial for mapping the entire free energy landscape of a reaction, providing a thermodynamic and kinetic understanding of the deuteration process and subsequent transformations of this compound.

Base-Mediated Deuteration: The mechanism of base-mediated remote deuteration of 2-phenylpyridine using KOtBu in DMSO-d6 has been investigated computationally. d-nb.inforesearchgate.net DFT calculations of the relative Gibbs free energies of various anionic intermediates showed that deuteration at the 3-, 4-, and 5-positions of the pyridine ring is thermodynamically most favored. d-nb.info This computational result aligns perfectly with experimental observations, where these positions are nearly equally deuterated. d-nb.info Kinetic analysis further revealed that the most thermodynamically stable anion is deuterated first. d-nb.inforesearchgate.net The study considered the effect of the K⁺ cation, finding that while it can coordinate with the pyridine nitrogen and affect the relative stability of intermediates, the free anionic mechanism provides a better explanation for the observed product distribution. d-nb.info

Iridium-Catalyzed Hydrogen Isotope Exchange: In iridium-catalyzed hydrogen isotope exchange (HIE) reactions, DFT has been used to model the free energy profiles for the reaction of 2-phenylpyridine. rsc.orgchemrxiv.org These calculations help to rationalize the observed selectivity for single (d₁) versus double (d₂) deuteration at the ortho-phenyl positions. The free energy profile shows that after the initial C-H activation and formation of a d₁-intermediate, there is a competition between two pathways: (1) release of the d₁-substrate and exchange for a new d₀-substrate, or (2) rotation of the phenyl-pyridine bond followed by a second C-H activation event to form the d₂-substrate before release. rsc.org For 2-phenylpyridine, the calculations indicate that the barrier for rotation of the C-C bond (TS2) is lower than the energy level for substrate exchange, promoting the formation of the d₂-isotopologue. rsc.orgchemrxiv.org This explains the experimental observation that the d₂-isotopologue of 2-phenylpyridine grows in concentration slightly faster than the d₁ version. rsc.org

The table below presents calculated relative Gibbs free energies for anionic intermediates in the base-mediated deuteration of 2-phenylpyridine.

Applications in Organic Synthesis and Catalysis

2-(2-Deuteriophenyl)pyridine as a Mechanistic Probe

The difference in zero-point energy between a carbon-deuterium (C-D) bond and a carbon-hydrogen (C-H) bond leads to a higher activation energy for breaking a C-D bond. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. By comparing the reaction rates of a deuterated substrate with its non-deuterated counterpart, valuable insights into the rate-determining step of a reaction can be obtained. A primary KIE (typically kH/kD > 2) is observed when the C-H(D) bond is broken in the rate-determining step.

The directed C-H functionalization of 2-phenylpyridine (B120327) at the ortho-position of the phenyl ring is a well-established method for the synthesis of substituted biaryls. Mechanistic studies employing this compound and its derivatives have been instrumental in understanding the intricacies of these transformations.

In a study on the palladium-catalyzed ortho-phenylation of 3-methyl-2-phenylpyridine (B78825) with diaryliodonium salts, the use of a deuterated substrate, 3-methyl-2-(phenyl-d5)pyridine, provided crucial mechanistic information. An intramolecular KIE of kH/kD = 2.5 ± 0.2 was observed, suggesting that C-H bond cleavage is part of the rate-determining step of the reaction. However, the intermolecular KIE, determined by comparing the initial reaction rates of the deuterated and non-deuterated substrates, was found to be 1. This lack of an intermolecular KIE implies that the C-H bond cleavage occurs after the initial, and likely reversible, coordination of the catalyst to the substrate, and is involved in a subsequent irreversible step.

These findings support a mechanism where the initial coordination of the palladium catalyst to the pyridine (B92270) nitrogen is followed by a turnover-limiting oxidation, and then the C-H bond is cleaved in a post-rate-determining step.

Table 1: Kinetic Isotope Effects in the Pd-Catalyzed ortho-Phenylation of a 2-Phenylpyridine Derivative

| Type of KIE | Substrate(s) | kH/kD | Implication |

| Intramolecular | 3-methyl-2-(phenyl-d4)-pyridine | 2.5 ± 0.2 | C-H bond cleavage is involved in the rate-determining step. |

| Intermolecular | 3-methyl-2-phenylpyridine vs. 3-methyl-2-(phenyl-d5)-pyridine | 1 | C-H bond cleavage occurs after the rate-determining step. |

While specific studies detailing the use of this compound to elucidate reaction pathways in other complex organic transformations are not extensively documented in readily available literature, the principles of isotopic labeling with this compound can be extended to a variety of reaction types. For instance, in reactions involving multiple potential C-H activation sites, the selective deuteration at the 2-position of the phenyl ring would allow chemists to track the regioselectivity of the process. If the deuterium (B1214612) is retained or lost in the product, it provides direct evidence of whether that specific C-H bond was involved in the reaction pathway. This approach is invaluable in distinguishing between different proposed mechanisms in reactions such as oxidative additions, reductive eliminations, and other organometallic processes.

The application of this compound in studying ring-opening processes of strained systems is a specialized area of research. In such systems, the release of ring strain is a significant driving force for the reaction. By incorporating a deuterium label at a position that could be involved in the ring-opening mechanism, it is possible to determine if C-H(D) bond cleavage is a concerted part of the ring-opening event or a subsequent step. A significant KIE would suggest the former, providing critical data for understanding the transition state of these high-energy transformations. While specific examples involving this compound are not prominent, the methodology remains a powerful tool for such investigations.

Role as a Ligand in Transition Metal Catalysis

2-Phenylpyridine and its derivatives are widely used as ligands in transition metal catalysis due to their ability to form stable cyclometalated complexes. The deuteration of the phenyl ring, as in this compound, can have subtle but important effects on the properties and performance of the resulting metal complexes.

The synthesis of transition metal complexes with this compound follows established protocols for the preparation of their non-deuterated analogues. These typically involve the reaction of a metal precursor, such as a metal halide or acetate, with the deuterated ligand. The coordination of the pyridine nitrogen to the metal center is usually the initial step, followed by an intramolecular C-D bond activation to form a stable five-membered metallacycle.

The design of these complexes is often driven by the desire to fine-tune the electronic and steric properties of the catalyst. While the electronic effect of deuterium is minimal, its presence can influence the vibrational modes of the ligand, which may have subtle effects on the stability and reactivity of the complex. The synthesis of such complexes is a crucial first step for their application in catalysis and for detailed mechanistic studies.

The primary utility of using the deuterated ligand in a catalytic system is for mechanistic investigation rather than for enhancing catalytic performance. For example, by analyzing the deuterium content of the products and recovered starting materials, one can gain insights into the reversibility of the C-D bond activation step and the potential for H/D exchange with the solvent or other reagents.

Table 2: Representative C-C and C-X Bond Formation Reactions Catalyzed by 2-Phenylpyridine-type Metal Complexes

| Reaction Type | Catalyst Type | Substrates | Product Type |

| Suzuki-Miyaura Coupling | Palladium(II) complexes | Aryl halides, Arylboronic acids | Biaryls |

| Heck Coupling | Palladium(II) complexes | Aryl halides, Alkenes | Substituted alkenes |

| C-H Arylation | Palladium(II) complexes | Arenes, Aryl halides | Biaryls |

| C-N Coupling | Copper(II) complexes | Aryl halides, Amines | Aryl amines |

It is important to note that while the catalytic cycles for these reactions are well-established, the use of ligands like this compound can provide deeper mechanistic understanding, particularly concerning the elementary steps of C-H/C-D activation and reductive elimination.

Stereoselective and Regioselective Catalysis Mediated by Deuterated Ligands

The use of deuterated ligands in transition metal catalysis can subtly influence the steric and electronic properties of the catalyst, potentially leading to enhanced stereoselectivity or regioselectivity. While specific studies focusing solely on this compound in this context are not extensively documented, the broader principles of utilizing deuterated pyridine-containing ligands offer valuable insights.

Building Block in Advanced Organic Synthesis

Beyond its potential role in catalysis, this compound is a valuable precursor for the synthesis of more complex molecules where the precise placement of a deuterium label is required.

Precursor for Complex Deuterated Molecular Architectures

The synthesis of complex molecules containing deuterium at specific positions is crucial for various applications, including the development of pharmaceuticals with enhanced pharmacokinetic profiles. The C-D bond is metabolically more stable than a C-H bond, which can lead to a reduced rate of drug metabolism and improved therapeutic efficacy.

This compound can be utilized as a starting material to construct more elaborate deuterated bioactive molecules. For example, it can be envisioned as a key component in the synthesis of deuterated analogues of drugs containing the 2-phenylpyridine scaffold. The synthesis of all-deuterated tris(2-phenylpyridine)iridium(III) (Ir(ppy-d8)3), a highly stable electrophosphorescent material, showcases the use of deuterated 2-phenylpyridine as a ligand to enhance material properties. While this example involves a fully deuterated ligand, it underscores the principle of using deuterated building blocks to create more robust and high-performance materials.

The synthetic utility of 2-phenylpyridine derivatives in C-H activation and cross-coupling reactions is well-established. These methodologies can be applied to this compound to introduce additional functional groups and build molecular complexity while retaining the deuterium label at the specific ortho-position of the phenyl ring.

Synthesis of Labeled Analogues for Research Beyond Basic Properties

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analytical studies. The synthesis of labeled analogues from this compound allows for precise mechanistic investigations.

For instance, in studies of transition metal-catalyzed C-H activation reactions involving 2-phenylpyridine as a directing group, the use of this compound can help to determine the reversibility of the C-H activation step by monitoring H/D scrambling. Mechanistic studies on the iridium-catalyzed hydrogen isotope exchange of 2-phenylpyridine itself have provided a detailed understanding of the C-H activation process, which is fundamental to many catalytic cycles.

The use of this compound in kinetic isotope effect (KIE) studies can provide valuable information about the transition state of a reaction. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can infer the degree of bond breaking or formation at the labeled position in the rate-determining step. This information is critical for optimizing reaction conditions and designing more efficient catalysts.

Below is a table summarizing the potential applications of this compound in organic synthesis and catalysis.

| Application Area | Specific Use of this compound | Key Research Findings/Potential |

| Stereoselective and Regioselective Catalysis | As a deuterated ligand in transition metal catalysis. | - Enhanced catalyst stability due to the stronger C-D bond. - Potential for fine-tuning stereoselectivity and regioselectivity through kinetic isotope effects and subtle steric modifications. |

| Advanced Organic Synthesis | As a building block for complex deuterated molecules. | - Precursor to bioactive molecules with improved metabolic stability. - Component for the synthesis of high-performance deuterated materials. |

| Mechanistic Studies and Labeled Analogues | As a labeled substrate or precursor for labeled standards. | - Elucidation of reaction mechanisms through H/D scrambling studies. - Determination of kinetic isotope effects to probe transition state structures. - Synthesis of internal standards for quantitative mass spectrometry. |

Advanced Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Site and Purity Determination

NMR spectroscopy serves as a cornerstone for the structural analysis of 2-(2-Deuteriophenyl)pyridine, providing unambiguous confirmation of the deuteration site and a quantitative measure of its isotopic purity. A combination of ¹H, ¹³C, and ²H NMR techniques offers a complete picture of the molecular structure.

¹H, ¹³C, and ²H NMR Analysis for Structural Assignments

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct changes compared to its non-deuterated counterpart, 2-phenylpyridine (B120327). The most notable difference is the absence of the signal corresponding to the proton at the 2'-position of the phenyl ring. The chemical shifts of the remaining protons on the phenyl and pyridine (B92270) rings may experience minor shifts due to isotopic effects. For instance, in the spectrum of 2-phenylpyridine, the proton at the 6"-position of the pyridine ring typically appears at the most downfield chemical shift. The integration of the remaining proton signals relative to a known internal standard can be used to assess the degree of deuteration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further confirmation of the deuteration. The carbon atom at the 2'-position (C2') of the phenyl ring, directly bonded to the deuterium (B1214612), will exhibit a characteristic triplet in the proton-decoupled spectrum due to C-D coupling. This is a definitive marker for the site of deuteration. The chemical shifts of other carbon atoms in the molecule are generally less affected by the deuterium substitution. The typical chemical shifts for the carbon atoms in the pyridine ring of 2-phenylpyridine are approximately 157.4 ppm (C2), 149.6 ppm (C6), 136.7 ppm (C4), 122.1 ppm (C5), and 120.6 ppm (C3). researchgate.net The phenyl ring carbons also show characteristic shifts. researchgate.net

²H NMR Spectroscopy: ²H (Deuterium) NMR spectroscopy directly observes the deuterium nucleus. For this compound, a single resonance is expected in the ²H NMR spectrum, corresponding to the deuterium atom at the 2'-position of the phenyl ring. The chemical shift in the ²H NMR spectrum is analogous to that of the corresponding proton in the ¹H NMR spectrum. This technique provides a direct and unambiguous confirmation of the presence and chemical environment of the deuterium label. chemicalbook.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | ~7.25 | 120.6 |

| H4 | ~7.75 | 136.7 |

| H5 | ~7.20 | 122.1 |

| H6 | ~8.70 | 149.6 |

| H3' | ~7.50 | 129.0 |

| H4' | ~7.45 | 129.0 |

| H5' | ~7.50 | 129.0 |

| H6' | ~8.00 | 127.0 |

| C2 | - | 157.4 |

| C3 | - | 120.6 |

| C4 | - | 136.7 |

| C5 | - | 122.1 |

| C6 | - | 149.6 |

| C1' | - | 139.5 |

| C2' | - | ~128.0 (triplet) |

| C3' | - | 129.0 |

| C4' | - | 129.0 |

| C5' | - | 129.0 |

| C6' | - | 127.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. The C2' signal in the ¹³C NMR is predicted to be a triplet due to C-D coupling.

Correlation with Computed NMR Parameters (e.g., GIAO DFT Calculations)

To further validate the experimental NMR data, computational methods such as Gauge-Including Atomic Orbital (GIAO) Density Functional Theory (DFT) calculations can be employed. hmdb.camdpi.comrsc.org These calculations can predict the ¹H and ¹³C chemical shifts of this compound with a high degree of accuracy. By comparing the computationally predicted chemical shifts with the experimentally observed values, a confident assignment of all signals can be achieved. Discrepancies between the calculated and experimental values are often minimal and can provide insights into subtle electronic and conformational effects within the molecule. Such computational studies are invaluable for confirming the structural integrity of the deuterated compound. nih.gov

Vibrational Spectroscopy for Structural Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information to NMR for the structural characterization of this compound. The introduction of a deuterium atom, which is heavier than a proton, leads to predictable shifts in the vibrational frequencies of the molecule.

Infrared (IR) Spectroscopy for Characteristic Group Frequencies

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of the pyridine and phenyl rings. The most significant change compared to the non-deuterated analogue will be the appearance of a C-D stretching vibration, typically in the range of 2200-2300 cm⁻¹. The corresponding C-H stretching vibration in 2-phenylpyridine is observed around 3000-3100 cm⁻¹. Other vibrations involving the deuterated carbon, such as C-D bending modes, will also be shifted to lower frequencies. The characteristic ring breathing and other skeletal vibrations of the phenyl and pyridine rings may also show small but discernible shifts upon deuteration.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is also expected to show the characteristic C-D stretching band. The symmetric ring breathing modes of the phenyl and pyridine rings are often strong in the Raman spectrum and their positions can be sensitive to substitution, including deuteration. By comparing the Raman spectra of the deuterated and non-deuterated compounds, detailed information about the changes in the vibrational modes can be obtained, further confirming the site of deuteration.

Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-D Stretch | ~2250 |

| Aromatic C-H Stretch | 3050-3100 |

| Pyridine Ring Stretch | 1580-1610 |

| Phenyl Ring Stretch | 1450-1500 |

| C-D In-plane Bend | ~850 |

| C-H Out-of-plane Bend | 750-800 |

Note: These are approximate frequency ranges and the actual values can be influenced by intermolecular interactions and the physical state of the sample.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Weight Determination

Mass spectrometry is a crucial tool for determining the molecular weight and assessing the isotopic purity of this compound. nih.govrsc.org The technique provides a direct measure of the mass-to-charge ratio (m/z) of the molecular ion, confirming the incorporation of a single deuterium atom.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 156, which is one mass unit higher than that of 2-phenylpyridine (m/z 155). The isotopic purity can be determined by comparing the relative intensities of the M⁺ peak (m/z 156) and the peak corresponding to any residual non-deuterated compound (m/z 155). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, providing further confirmation of the elemental composition. researchgate.net

The fragmentation pattern in the mass spectrum can also provide structural information. The fragmentation of 2-phenylpyridine typically involves the loss of a hydrogen atom or a pyridyl radical. In the case of this compound, the fragmentation pathways may be altered due to the stronger C-D bond compared to the C-H bond. Analysis of the fragment ions can help to confirm the position of the deuterium label.

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion | m/z (Expected) | Description |

| [M]⁺ | 156 | Molecular ion |

| [M-H]⁺ | 155 | Loss of a hydrogen atom |

| [M-D]⁺ | 154 | Loss of a deuterium atom |

| [C₁₁H₈]⁺ | 140 | Loss of NH₂ |

| [C₅H₄N]⁺ | 78 | Pyridyl cation |

Note: The relative intensities of the fragment ions will depend on the ionization method and energy.

High-Resolution Mass Spectrometry for Precise Mass Measurement

High-resolution mass spectrometry (HRMS) is an essential analytical technique for the unambiguous confirmation of isotopic incorporation in molecules like this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), allowing for the determination of elemental compositions and the differentiation between ions of very similar nominal mass. nih.govresearchgate.net

For this compound, HRMS serves two primary purposes: confirming the successful substitution of a single hydrogen atom with deuterium and assessing the isotopic purity of the sample. nih.gov The theoretical exact mass of the non-deuterated 2-phenylpyridine (C₁₁H₉N) is different from that of its mono-deuterated counterpart (C₁₁H₈DN). By precisely measuring the mass of the molecular ion ([M+H]⁺), HRMS can definitively verify the presence of the deuterium atom.

The table below illustrates the theoretical precise masses of the protonated molecular ions for both the deuterated and non-deuterated species, highlighting the mass difference that is readily resolved by HRMS.

| Compound | Formula | Theoretical m/z ([M+H]⁺) |

|---|---|---|

| 2-Phenylpyridine | C₁₁H₉N | 156.0808 |

| This compound | C₁₁H₈DN | 157.0871 |

Furthermore, HRMS can quantify the isotopic purity by analyzing the relative intensities of the signals corresponding to the deuterated (D₁) species and any remaining non-deuterated (D₀) starting material. researchgate.net Tandem mass spectrometry (MS/MS) experiments can further provide positional information by inducing fragmentation of the molecule, where the location of the deuterium atom influences the masses of the resulting fragment ions. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While it is generally assumed that deuteration does not significantly alter crystal structures, subtle changes can occur, a phenomenon known as isotopic polymorphism. nih.govscispace.com These changes are often driven by the influence of deuterium on intermolecular forces, particularly hydrogen bonds. nih.govrsc.org

The analysis of metal complexes containing the this compound ligand via X-ray crystallography offers profound insights into both its molecular and supramolecular characteristics. At the molecular level, the crystal structure of a complex like fac-Ir(ppy)₃ reveals the precise bond lengths and angles of the coordinated ligand. Deuteration at the C2' position is not expected to cause significant changes in these fundamental geometric parameters compared to the non-deuterated analogue. researchgate.netnih.gov

The table below presents typical bond lengths and the inter-ring dihedral angle for a 2-phenylpyridine ligand when coordinated to a metal center, based on published data for related complexes.

| Parameter | Typical Value |

|---|---|

| Ir-C Bond Length | ~2.02 Å |

| Ir-N Bond Length | ~2.14 Å |

| C-C (inter-ring) Bond Length | ~1.49 Å |

| Phenyl-Pyridine Dihedral Angle | ~10-15° |

Note: Values are representative and derived from data on related metal-ppy complexes.

At the supramolecular level, crystallography elucidates the packing of molecules in the crystal lattice, which is governed by non-covalent interactions such as π-π stacking and weak C-H···π or C-H···N interactions. nus.edu.sgnih.govnih.gov The substitution of hydrogen with deuterium can subtly modify these interactions. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to minor alterations in crystal packing and density. rsc.org While these effects are often minimal in systems dominated by van der Waals forces, they can be more pronounced in structures where hydrogen bonding plays a significant role in the supramolecular assembly. nih.gov

Advanced Computational Chemistry

Computational chemistry serves as a powerful complement to experimental techniques, providing a theoretical framework to understand and predict the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) allow for the detailed investigation of molecular geometry, electronic structure, and dynamic behavior at the atomic level.

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of molecules. A key application is geometry optimization, which determines the lowest energy conformation of a molecule. mdpi.comarxiv.org For this compound, DFT calculations can predict its most stable structure, including the critical dihedral angle between the two aromatic rings. Studies on the non-deuterated 2-phenylpyridine have shown that the ground state is non-planar, with a twist angle of approximately 21°, which is significantly less than that of biphenyl (B1667301) due to the influence of the nitrogen atom. researchgate.net The energy barrier for rotation to a coplanar structure is also calculated to be low. researchgate.net Deuteration at a single position is not expected to significantly alter this optimized geometry, as the electronic potential energy surface remains largely unchanged.

Beyond geometry, DFT calculations provide detailed information about the molecule's electronic structure, including the energies and shapes of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). iucr.org These frontier orbitals are crucial for understanding the molecule's reactivity and its photophysical properties when incorporated into larger systems, such as organometallic complexes used in OLEDs.

A significant advantage of computational chemistry is its ability to predict spectroscopic data, which can then be compared with experimental results for validation. youtube.com This is particularly valuable for confirming site-specific deuteration. nih.gov By calculating nuclear magnetic shieldings using methods like Gauge-Including Atomic Orbital (GIAO) DFT, it is possible to predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. nih.govresearchgate.netruc.dk

The primary and most direct confirmation of deuteration at the C2' position in the ¹H NMR spectrum would be the disappearance of the signal corresponding to the proton at that position. Computational predictions can further validate the assignment of all other remaining proton and carbon signals. The table below shows a hypothetical comparison between experimentally observed and DFT-predicted ¹H NMR chemical shifts, illustrating the expected outcome for this compound.

| Proton Position | Expected Experimental δ (ppm) | Predicted DFT δ (ppm) | Comment |

|---|---|---|---|

| H6 (Pyridine) | ~8.7 | ~8.6 | Downfield due to proximity to N |

| H2' (Phenyl) | ~7.9 | - | Signal absent due to deuteration |

| H4 (Pyridine) | ~7.8 | ~7.7 | |

| H3', H4', H5', H6' (Phenyl) | 7.3 - 7.5 | 7.2 - 7.5 | Complex multiplet |

Note: Chemical shifts are approximate and for illustrative purposes. Predicted values often require scaling for direct comparison with experimental data. nih.gov

Furthermore, the change in mass from H to D affects vibrational frequencies. libretexts.orgajchem-a.com Computational methods can predict the infrared (IR) and Raman spectra, showing a characteristic red-shift (lower frequency) for vibrational modes involving the C-D bond compared to the corresponding C-H bond, providing another layer of experimental validation. nih.gov

Molecular dynamics (MD) simulations provide a computational lens to study the time-dependent behavior of molecular systems. purdue.edu By solving Newton's equations of motion for a system of atoms, MD can simulate the movements, conformational changes, and interactions of molecules in a liquid or solid state over time.

Simulations of this compound in a condensed phase (e.g., in a solvent or as part of a larger aggregate) can reveal how deuteration affects intermolecular interactions and local solvent structuring. Although the changes induced by a single deuterium atom may be subtle, they can be significant in systems where collective motions or specific vibrational couplings are important. rsc.org Such simulations are particularly relevant for understanding the behavior of deuterated molecules in complex biological or materials science contexts.

Future Research Directions

Development of Novel and More Efficient Site-Selective Deuteration Methodologies

The precise installation of deuterium (B1214612) at specific molecular sites is paramount for its effective use in mechanistic studies and materials science. While methods exist for the synthesis of 2-(2-Deuteriophenyl)pyridine, future research will focus on developing more efficient, scalable, and selective deuteration strategies.

Current efforts in deuteration are moving towards the use of more sustainable and cost-effective reagents and catalysts. nih.gov A significant area of development involves leveraging inexpensive and abundant deuterium sources like heavy water (D₂O) in place of deuterium gas (D₂). nih.govnih.gov Research into novel catalytic systems is critical. For instance, nanostructured iron catalysts have demonstrated high efficiency and selectivity for the deuteration of (hetero)arenes using D₂O, offering a scalable and robust methodology. nih.gov Similarly, ruthenium (Ru) and rhodium (Rh) nanoparticles have been shown to catalyze selective H/D exchange in phosphines, with the selectivity being tunable by the nature of the metal and stabilizing ligands. nih.gov

Another promising frontier is the use of organophotocatalysis, which allows for the selective deuteration of C-H bonds adjacent to heteroatoms under mild conditions using D₂O as the deuterium source. nih.gov Enzymatic methods also present a highly selective, albeit often substrate-specific, approach for H/D exchange in complex molecules like amino acids. wisc.edu The development of biocatalytic systems with broader substrate scope could provide a green and highly efficient route to selectively deuterated compounds.

Future methodologies will likely focus on catalysts that can overcome the inherent inertness of certain C-H bonds and provide high regioselectivity without the need for pre-functionalization of the substrate. The goal is to create a toolbox of catalytic systems that allow for the "on-demand" deuteration of specific positions in complex molecules like 2-phenylpyridine (B120327).

| Methodology | Catalyst/Reagent | Deuterium Source | Key Advantages |

|---|---|---|---|

| Heterogeneous Catalysis | Nanostructured Iron | D₂O | Scalable, robust, uses inexpensive materials. nih.gov |

| Nanoparticle Catalysis | Ru or Rh Nanoparticles | D₂ | High selectivity, tunable by metal and ligand. nih.gov |

| Organophotocatalysis | Organic Dye (e.g., 4CzIPN) + HAT co-catalyst | D₂O | Mild reaction conditions, high regioselectivity for activated C-H bonds. nih.gov |

| Enzymatic Catalysis | Enzymes (e.g., Aminotransferase) | D₂O | Exceptional site-selectivity, environmentally benign. wisc.edu |

Expansion of Catalytic Applications for this compound-Derived Ligands

Ligands derived from 2-phenylpyridine are ubiquitous in transition metal catalysis, particularly in C-H activation and cross-coupling reactions. nih.govresearchgate.net The use of this compound in these ligands offers a direct probe into the reaction mechanism through the kinetic isotope effect (KIE). wikipedia.org A primary future direction is the systematic application of these deuterated ligands to resolve long-standing mechanistic questions in catalysis. For example, in palladium-catalyzed C-H activation, a significant KIE upon deuteration at the C-H bond being functionalized would provide strong evidence for C-H bond cleavage being the rate-determining step. nih.gov

Beyond mechanistic studies, there is an emerging interest in how deuteration can directly enhance the performance and stability of catalysts and materials. In the field of organic light-emitting diodes (OLEDs), for example, the use of fully deuterated tris(2-phenylpyridine)iridium (B1451540) has been shown to significantly increase device lifetime and stability. rsc.org This "deuterium effect" is attributed to the greater strength of the C-D bond compared to the C-H bond, which suppresses bond cleavage and subsequent degradation pathways. rsc.org Future research will explore the application of this principle to catalysis, investigating whether ligands derived from this compound can lead to more robust and long-lived catalysts by protecting the ligand framework from degradation, especially in reactions that run under harsh conditions.

The immobilization of deuterated ligands onto solid supports to create solid molecular catalysts (SMCs) is another promising avenue. rsc.org This approach combines the high selectivity of homogeneous catalysts with the ease of separation of heterogeneous catalysts. Studying these systems with deuterated ligands could provide insights into catalyst deactivation mechanisms specific to the immobilized state.

| Application Area | Role of this compound | Potential Impact |

|---|---|---|

| Mechanistic Elucidation | Probe for Kinetic Isotope Effect (KIE) studies. | Clarify rate-determining steps in C-H activation, cross-coupling, etc. nih.gov |

| Enhanced Catalyst Stability | Strengthens C-H bonds prone to degradation. | Increased catalyst lifetime and turnover numbers. rsc.org |

| Materials Science (e.g., OLEDs) | Improves stability of organometallic complexes. | Longer device lifetimes and higher efficiency. rsc.org |

| Solid Molecular Catalysts | Mechanistic probe for immobilized catalysts. | Understand and mitigate deactivation pathways in reusable catalysts. rsc.org |

Integration with Advanced Operando Spectroscopic Techniques for Real-Time Mechanistic Insights

Operando spectroscopy is a powerful methodology that involves characterizing a catalyst while it is actively working, simultaneously measuring its structure and its catalytic performance. wikipedia.org This approach provides a direct correlation between the catalyst's state and its activity, offering a dynamic picture of the reaction mechanism. rsc.org The integration of isotopic labeling, using compounds like this compound, with operando techniques represents a major frontier in catalysis research.

By monitoring a reaction involving a this compound-based catalyst with techniques like operando IR, Raman, or NMR spectroscopy, researchers can track the fate of the C-D bond in real-time. For instance, the disappearance of a C-D vibrational stretch and the appearance of a new signal could signify the exact point in the catalytic cycle where C-H (or C-D) activation occurs. This allows for the direct observation of intermediate species that may be too transient to detect under conventional spectroscopic conditions. wikipedia.org

Combining operando spectroscopy with X-ray techniques like X-ray Absorption Spectroscopy (XAS) can provide complementary information. rsc.orgyoutube.com While XAS probes the electronic structure and coordination environment of the metal center, vibrational spectroscopy can monitor changes in the ligand framework. Using a deuterated ligand helps to assign specific vibrational modes, making the interpretation of complex spectra more straightforward. This multi-technique approach can deliver a holistic view of the catalyst's structure, the ligand's involvement, and the conversion of substrates as the reaction progresses. acs.org

| Operando Technique | Information Gained | Synergy with Deuterium Labeling |

|---|---|---|

| Infrared (IR) Spectroscopy | Monitors changes in vibrational modes of functional groups. youtube.com | Tracks the cleavage of the C-D bond and formation of new bonds. |

| Raman Spectroscopy | Provides complementary vibrational information, ideal for aqueous systems. rsc.org | C-D stretches appear in a quiet region of the spectrum, simplifying detection. |

| NMR Spectroscopy | Identifies solution-phase intermediates and catalyst resting states. acs.org | ²H NMR can directly track the deuterated species throughout the reaction. |

| X-ray Absorption Spectroscopy (XAS) | Reveals metal oxidation state and coordination environment. rsc.org | Correlates changes at the metal center with events involving the deuterated ligand. |

Theoretical Advancements in Predicting Isotope Effects and Reactivity for Complex Systems

Parallel to experimental advances, theoretical and computational chemistry is becoming indispensable for understanding and predicting catalytic behavior. A key area for future development is the accurate prediction of kinetic isotope effects (KIEs) in complex, multi-step catalytic cycles. acs.org

| Theoretical Approach | Description | Application to this compound Systems |

|---|---|---|

| Traditional Transition State Theory | Focuses on the energy difference between reactants and the rate-determining transition state. researchgate.net | Provides a basic interpretation of the primary KIE. |

| Degree of Rate Control (DRC) Analysis | Quantifies the influence of every state (intermediate, transition state) on the overall rate. acs.org | Offers a more accurate and quantitative prediction of the KIE in multi-step reactions. osti.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure and energies of molecules and transition states. | Used to compute the energetic landscape of the entire catalytic cycle needed for DRC analysis. |

| Quantum Mechanical Tunneling Calculations | Accounts for the quantum tunneling of hydrogen/deuterium atoms through the activation barrier. | Important for accurately predicting KIEs, especially for reactions with high curvature in the reaction coordinate. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2-Deuteriophenyl)pyridine, and how do they influence experimental design?

- The compound’s deuterium substitution at the phenyl ring reduces vibrational modes, which can alter NMR spectral splitting (e.g., deuterium’s spin-1 nucleus vs. protium’s spin-½) and improve signal resolution in kinetic isotope effect studies. Its solubility in polar aprotic solvents (e.g., DMSO, THF) and stability under inert atmospheres are critical for synthetic applications. The pyridine moiety facilitates coordination with transition metals, making it useful in catalysis .

Q. What synthetic strategies are employed to prepare this compound with high isotopic purity?

- Common methods include:

- Deuterium exchange : Using D₂O or deuterated acids (e.g., DCl) under reflux to replace protium at the phenyl position. Reaction conditions (temperature, catalyst) must be optimized to minimize side reactions .

- Cross-coupling reactions : Suzuki-Miyaura coupling between deuterated aryl halides and pyridine boronic acids. Pd(PPh₃)₄ or PdCl₂(dppf) catalysts in deuterated solvents (e.g., DMF-d₇) ensure isotopic retention .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Follow protocols for pyridine derivatives:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste disposal : Segregate deuterated waste to prevent isotopic contamination. Incinerate via licensed facilities .

Advanced Research Questions

Q. How does deuterium substitution impact the compound’s reactivity in catalytic systems compared to its protiated analog?

- Deuterium’s higher bond strength (C–D vs. C–H) slows reaction kinetics, as seen in:

- Hydrogen/deuterium (H/D) exchange studies : Reduced reaction rates in Pd-catalyzed C–H activation, aiding mechanistic elucidation .

- Photocatalysis : Altered excited-state lifetimes due to isotopic effects on vibrational relaxation, influencing energy transfer efficiency .

Q. What analytical challenges arise in characterizing this compound, and how are they resolved?

- NMR spectroscopy : ²H signals are weak; use indirect detection via ¹H-²H correlation or high-field spectrometers (≥500 MHz). Assign deuterium positions using 2D NOESY/ROESY .

- Mass spectrometry : Differentiate isotopic peaks (e.g., M+1 for ¹³C vs. M+2 for ²H) with high-resolution instruments (HRMS-TOF). Calibrate using deuterated standards .

Q. How can isotopic labeling with this compound enhance metabolic or pharmacokinetic studies?

- Tracer applications : Track metabolic pathways via LC-MS/MS by distinguishing deuterated metabolites from endogenous compounds. Use stable isotope dilution assays (SIDAs) for quantification .

- Protein binding studies : Deuteration reduces background noise in hydrogen-deuterium exchange mass spectrometry (HDX-MS), improving resolution of ligand-protein interactions .

Contradictions and Methodological Considerations

- Synthetic yields : Isotopic exchange methods (e.g., D₂O) may yield lower purity (≤90%) compared to cross-coupling (≥95%), requiring post-synthetic purification (e.g., column chromatography with deuterated eluents) .

- Safety data : While toxicity data for deuterated analogs are sparse, assume risks similar to protiated pyridines (e.g., acute toxicity via oral/dermal routes). Conduct in vitro assays (e.g., HepG2 cell viability) before in vivo studies .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.